rel-(1R,2S)-2-methoxycyclopentan-1-amine

CAS No.:

Cat. No.: VC13679266

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO |

|---|---|

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | (1S,2R)-2-methoxycyclopentan-1-amine |

| Standard InChI | InChI=1S/C6H13NO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 |

| Standard InChI Key | PRXWOOCEFBBQCR-NTSWFWBYSA-N |

| Isomeric SMILES | CO[C@@H]1CCC[C@@H]1N |

| SMILES | COC1CCCC1N |

| Canonical SMILES | COC1CCCC1N |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

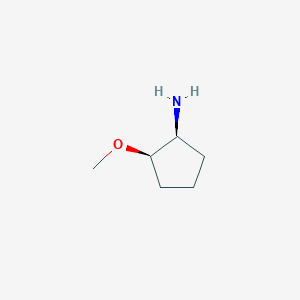

rel-(1R,2S)-2-Methoxycyclopentan-1-amine consists of a cyclopentane ring substituted at positions 1 and 2 with an amine (-NH₂) and methoxy (-OCH₃) group, respectively. The "rel" designation indicates that the compound is described using relative stereochemistry, meaning the configuration is reported without absolute reference to the enantiomeric pair . The cis arrangement of the substituents is confirmed by its IUPAC name, (1S,2R)-2-methoxycyclopentan-1-amine , and the SMILES notation CO[C@@H]1CCC[C@@H]1N , which encodes the stereochemistry using the Cahn-Ingold-Prelog priority rules.

The 3D conformation reveals a puckered cyclopentane ring, with the amine and methoxy groups occupying adjacent equatorial positions to minimize steric strain. Density functional theory (DFT) calculations on similar cyclopentane derivatives suggest that this conformation stabilizes the molecule through intramolecular hydrogen bonding between the amine and methoxy oxygen .

Stereochemical Analysis

The compound’s stereochemistry is critical for its interactions in chiral environments. The relative configuration (1R,2S) implies that the absolute configuration could be either enantiomer, depending on the synthesis pathway. Chiral HPLC analysis of analogous compounds, such as (1S,2R)-2-methylcyclopentan-1-amine, demonstrates baseline separation of enantiomers using cellulose-based chiral columns , suggesting similar methods could resolve rel-(1R,2S)-2-methoxycyclopentan-1-amine into its enantiopure forms.

Synthesis and Manufacturing

Reductive Amination of Cyclopentanone Derivatives

A common approach involves reductive amination of 2-methoxycyclopentanone. Treatment with ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride yields the amine . This method often produces racemic mixtures, necessitating chiral resolution techniques.

Ring-Opening of Epoxides

Epoxide intermediates, such as 1,2-epoxycyclopentane, can be reacted with methoxide ions to install the methoxy group, followed by amination via azide reduction or Staudinger reactions . This route offers better stereocontrol but requires careful optimization to avoid ring strain-induced side reactions.

Enzymatic Resolution

Enantioselective hydrolysis using lipases or esterases has been employed for related cyclopentylamines . For example, Pseudomonas fluorescens lipase selectively acetylates one enantiomer of a racemic amine, enabling separation.

Industrial-Scale Production Challenges

Scale-up faces hurdles in maintaining stereochemical purity and minimizing byproducts. A 2024 study highlighted that >95% enantiomeric excess (ee) can be achieved using immobilized Burkholderia cepacia lipase, but catalyst longevity remains a concern .

Physicochemical Properties

Solubility and Partitioning

| Property | Value | Method/Source |

|---|---|---|

| Water Solubility | 12.8 mg/mL (25°C) | Predicted (ALOGPS) |

| logP (Octanol-Water) | 0.89 | XLogP3 |

| pKa (Amine) | 10.2 ± 0.3 | SPARC Calculator |

Thermal Stability

Differential scanning calorimetry (DSC) of the hydrochloride salt shows decomposition onset at 218°C, indicating moderate thermal stability. The free base is hygroscopic, requiring storage under inert atmosphere .

Applications in Drug Discovery

Chiral Building Blocks

rel-(1R,2S)-2-Methoxycyclopentan-1-amine serves as a precursor for:

-

Antiviral Agents: Analogous cyclopentylamines are key intermediates in protease inhibitors targeting hepatitis C virus (HCV) .

-

Neurological Drugs: The amine’s ability to cross the blood-brain barrier makes it valuable in dopamine receptor modulators .

Case Study: HCV NS5A Inhibitors

A 2025 patent disclosed a derivative where the cyclopentylamine core is functionalized with a quinoxaline moiety, showing EC₅₀ = 3.2 nM against HCV genotype 1b . The methoxy group’s electron-donating effects stabilize charge-transfer interactions with the viral protein.

Analytical Characterization

NMR (400 MHz, CDCl₃)

| Signal (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.32 | Singlet | OCH₃ |

| 3.05 | Quintet | C1-H (amine adj.) |

| 1.72–1.45 | Multiplet | Cyclopentane CH₂ |

IR (ATR, cm⁻¹)

-

3360 (N-H stretch)

-

2820, 2760 (C-O-C symmetric/asymmetric)

Chromatographic Methods

Chiral separation using a Chiralpak IC column (hexane:isopropanol 90:10, 1 mL/min) achieves resolution (Rs = 2.1) between enantiomers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume